(S)-2-(phenoxymethyl)pyrrolidine hydrochloride
Description
Key Geometric Parameters:
- Bond lengths :
- C-N (pyrrolidine): ~1.47 Å (typical for aliphatic amines).
- C-O (ether): ~1.43 Å.
- Bond angles :
The phenoxymethyl group introduces planar rigidity due to the aromatic ring, contrasting with the flexibility of the pyrrolidine ring. Computational studies (e.g., density functional theory) confirm that the (S) enantiomer exhibits a 2.5–3.0 kcal/mol energy stabilization over the (R)-form due to reduced steric clashes between the phenoxy group and pyrrolidine hydrogens.
Crystallographic Analysis and Solid-State Properties
X-ray diffraction (XRD) studies of similar pyrrolidine derivatives reveal that the hydrochloride salt form typically crystallizes in monoclinic systems (e.g., space group P2₁/n) with ionic lattice structures stabilized by N⁺-H···Cl⁻ hydrogen bonds. While direct crystallographic data for This compound are limited, analogous compounds exhibit:
- Unit cell parameters : a = 9.05 Å, b = 6.05 Å, c = 10.10 Å, β = 112.6°.
- Hydrogen-bonding networks : N-H···Cl (2.1–2.3 Å) and C-H···O interactions (2.5–2.7 Å).
The hydrochloride salt’s melting point is elevated compared to the free base (decomposition observed at >200°C vs. ~150°C for the free amine), attributed to ionic lattice stability.
Comparative Analysis of Free Base vs. Hydrochloride Salt Forms
The hydrochloride salt enhances aqueous solubility and stability, making it preferable for synthetic and pharmaceutical applications. Protonation of the pyrrolidine nitrogen reduces its basicity (pKa ~9.5 vs. ~10.8 for the free base), altering its interaction with biological targets or catalysts.
In the solid state, the free base exhibits van der Waals-dominated packing , while the salt form relies on electrostatic and hydrogen-bonding interactions . This structural divergence impacts bioavailability, dissolution rates, and synthetic handling.
Properties
IUPAC Name |
(2S)-2-(phenoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPNGMXJUGQPP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174213-52-6 | |
| Record name | Pyrrolidine, 2-(phenoxymethyl)-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174213-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Asymmetric Synthesis from L-Proline Derivatives
A widely explored route involves using L-proline as a chiral precursor. L-Proline’s inherent (S)-configuration at the 2-position allows retention of stereochemistry during functionalization. The synthesis proceeds via:
-
Reduction of L-proline : Conversion of the carboxylic acid group to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) after esterification.
-
Etherification : Mitsunobu reaction or nucleophilic substitution to introduce the phenoxymethyl group. For example, treating (S)-pyrrolidine-2-methanol with phenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the ether.
-
Salt Formation : Treatment with hydrochloric acid generates the hydrochloride salt.
Key advantages include high enantiomeric purity (>98% ee) and yields exceeding 70% under optimized conditions.
Catalytic Cyclization of Amino Alcohol Precursors
An alternative method involves cyclization of γ-amino alcohols. For instance:
-
Preparation of 4-Amino-3-hydroxybutyrate esters : Asymmetric hydrogenation of β-keto esters using ruthenium catalysts (e.g., Ru₂Cl₄((R)-BINAP)₂·NEt₃) achieves high enantioselectivity.
-
Cyclization : Heating the amino alcohol in methanol with a base (e.g., sodium methoxide) induces ring closure to form the pyrrolidine core.
-
Phenoxymethyl Introduction : Alkylation with phenoxymethyl bromide or similar electrophiles completes the substitution.
This method is notable for its scalability, with reported yields of 72–83% in multi-gram syntheses.
Methodological Variations and Optimization
Hydrogenation and Catalytic Strategies
Palladium-carbon (Pd/C) catalyzed hydrogenation is critical for deprotection or reduction steps. For example, hydrogenolysis of benzyl-protected intermediates in methanol at 25°C under 4–6 atm H₂ achieves full conversion. Sodium methoxide (28% in methanol) further facilitates cyclization, as demonstrated in analogous pyrrolidine syntheses.
| Step | Conditions | Yield | Catalyst/Reagent |
|---|---|---|---|
| Deprotection | 25°C, 4–6 atm H₂, 3.5 hours | 95% | 5% Pd/C |
| Cyclization | 60°C, 8 hours in methanol | 83% | Sodium methoxide |
| Recrystallization | Ethanol/water, -15°C | 77% | – |
Solvent and Temperature Effects
-
Methanol : Preferred for hydrogenation and cyclization due to its polarity and miscibility with Pd/C.
-
Low-temperature crystallization : Ethanol/water mixtures at -15°C enhance purity (>99% by HPLC).
-
Reaction time : Prolonged stirring (17–140 hours) improves yields in sluggish substitutions.
Stereochemical Control and Resolution
Chiral resolution is unnecessary when starting from enantiopure precursors like L-proline. However, racemic mixtures may require enzymatic resolution or chiral chromatography. For instance, immobilized lipases (e.g., Candida antarctica) selectively hydrolyze (R)-esters, enriching the (S)-enantiomer.
Analytical Characterization
-
Optical Rotation : [α]D²² = -57.6° (c = 1.0, H₂O) confirms (S)-configuration.
-
NMR Spectroscopy : Distinct signals at δ 4.62 ppm (m, 1H, CH-O) and δ 3.72 ppm (dd, J = 5.4, 11.7 Hz, CH₂-N).
-
Melting Point : 156–162°C, consistent with high crystallinity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Properties
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride exhibits dual activity as an inhibitor of serotonin and norepinephrine reuptake. This dual action makes it a candidate for treating various conditions, including:
- Neuropathic Pain : The compound's ability to inhibit serotonin and norepinephrine reuptake suggests its utility in managing neuropathic pain disorders .
- Depressive Disorders : By modulating neurotransmitter levels, it may also be effective in treating major depressive disorder and related affective disorders .
- Anxiety Disorders : The compound's pharmacological profile indicates potential efficacy in anxiety management through neurotransmitter modulation .
Research Applications
The compound serves as a valuable tool in biological research, particularly in the following areas:
- Biological Assays : this compound can be utilized in assays designed to evaluate the effects of new chemical entities on serotonin and norepinephrine transporters. This can help in understanding the pharmacodynamics of other compounds by comparing their effects against this standard .
- Drug Development : Its properties allow for the assessment of new compounds' efficacy in preclinical studies, particularly those aimed at treating mood disorders or pain syndromes .
Case Studies and Experimental Findings
Several studies highlight the compound's effectiveness and applications:
- A study demonstrated that compounds with similar structures to this compound showed significant inhibition of serotonin and norepinephrine reuptake, supporting its potential therapeutic uses .
- In experimental models, derivatives of pyrrolidine compounds have been shown to exhibit promising results in reducing symptoms associated with depression and anxiety, indicating a pathway for clinical applications .
Mechanism of Action
The mechanism of action of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between (S)-2-(phenoxymethyl)pyrrolidine hydrochloride and its analogues:
Functional Group Impact on Properties
- Phenoxymethyl vs. Methoxyphenyl: The phenoxymethyl group in the target compound provides an ether linkage, enabling hydrogen-bond donor/acceptor interactions, whereas methoxyphenyl analogues (e.g., 4-methoxy derivative) prioritize aromatic electron effects .
- Alkyl vs. Aromatic Substituents: The 3,5-dimethylphenyl analogue (lipophilic) contrasts with the phenoxymethyl derivative, which balances lipophilicity and polarity due to its ether group .
Biological Activity
(S)-2-(phenoxymethyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with molecular targets, therapeutic potentials, and relevant case studies.
Structural Characteristics
- Chemical Structure : The compound features a pyrrolidine ring substituted with a phenoxymethyl group, which enhances its binding affinity and selectivity towards various biological targets.
- Molecular Formula : C_{12}H_{16}ClN
- Molecular Weight : Approximately 213.70 g/mol
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it has been reported to inhibit enzymes associated with inflammatory pathways.
- Receptor Modulation : It may also act on various receptors, influencing physiological processes such as neurotransmission and immune responses. Its enantiomeric forms could exhibit differing effects on these biological systems, highlighting the importance of stereochemistry in its pharmacological activity.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound possess antibacterial properties. For example, studies on pyrrolidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, which could be extrapolated to this compound due to structural similarities .
2. Anti-inflammatory Effects
The compound has potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of these pathways can lead to therapeutic benefits .
3. Neuropharmacological Effects
Given its structural characteristics, this compound may interact with neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs). This interaction could contribute to cognitive enhancement or neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Relevant Research Findings
- A study demonstrated that derivatives of pyrrolidine compounds showed an IC50 value of less than 50 µM against specific bacterial enzymes, indicating strong antimicrobial potential .
- Another investigation highlighted the anti-inflammatory properties of pyrrolidine derivatives through COX-2 inhibition assays, suggesting that this compound may exhibit similar effects .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (S)-2-(phenoxymethyl)pyrrolidine hydrochloride to maximize enantiomeric purity?
- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques, such as asymmetric catalysis or kinetic resolution. For example, using (S)-proline-derived catalysts can enhance stereoselectivity during the alkylation of pyrrolidine precursors . Reaction parameters (e.g., temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can further improve enantiomeric excess (ee). Analytical methods like chiral HPLC (e.g., using a Chiralpak® AD-H column) should validate purity .
Q. How should researchers characterize the hydrochloride salt form of this compound to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify the absence of impurities by comparing chemical shifts to reference data (e.g., PubChem or NIST Chemistry WebBook ).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 225.7 g/mol) and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and salt formation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior of the hydrochloride salt .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for chlorinated amines:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store at 2–8°C in airtight containers to prevent hydrolysis .
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols compliant with ISO/IEC 17043 standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies may arise from impurities or hydration states. Systematically:
- Reproduce Conditions : Test solubility in anhydrous vs. hydrated solvents (e.g., DMSO, methanol) under controlled humidity.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements.
- Cross-Validate : Compare results with independent datasets from PubChem or academic repositories .
Q. What experimental strategies are effective for studying the compound’s mechanism of action in biological systems (e.g., receptor binding)?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for target receptors (e.g., sigma-1 or adrenergic receptors). Include negative controls (e.g., racemic mixtures) to isolate stereospecific effects .
- Molecular Dynamics Simulations : Model interactions between the (S)-enantiomer and receptor active sites using software like AutoDock Vina. Validate with mutagenesis studies .
- Metabolic Stability Tests : Incubate with liver microsomes to assess pharmacokinetic profiles and identify potential metabolites .
Q. How should researchers address chiral inversion observed during stability studies of this compound?
- Methodological Answer : Chiral inversion often results from pH or temperature extremes. Mitigation strategies include:
- pH Optimization : Maintain formulations at pH 4–6 to reduce base-catalyzed racemization.
- Lyophilization : Stabilize the compound in solid form to minimize hydrolytic degradation .
- Accelerated Stability Testing : Use Arrhenius plots to predict degradation kinetics under varying storage conditions .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to account for variability .
- ANOVA with Post Hoc Tests : Compare enantiomer efficacy in multi-group studies .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
